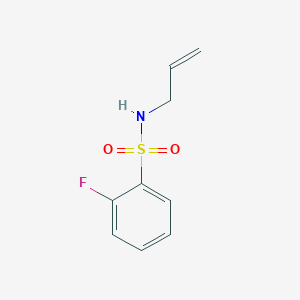

2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide

Descripción

Chemical Significance of Fluorinated Sulfonamides

Fluorinated sulfonamides represent a critical class of compounds in modern medicinal chemistry, distinguished by their enhanced pharmacological properties compared to their non-fluorinated analogs. The incorporation of fluorine atoms into sulfonamide structures fundamentally alters molecular behavior through several mechanisms that contribute to improved therapeutic potential. The fluorine atom possesses exceptional electronegativity, measuring 4.0 on the Pauling scale, which creates the strongest bond in organic chemistry when paired with carbon due to the significant electronegativity difference between these atoms. This extraordinary bond strength contributes to enhanced metabolic stability, as fluorinated compounds resist enzymatic degradation more effectively than their hydrogen-substituted counterparts.

The strategic placement of fluorine atoms in sulfonamide structures provides multiple advantages for drug development and biological activity. Fluorine substitution effectively modulates lipophilicity, allowing researchers to fine-tune compound absorption and transport properties in biological systems. The electronegativity of fluorine also influences molecular dipole moments and acidity levels, with fluorinated molecules typically exhibiting increased acidity due to inductive effects. These alterations in fundamental molecular properties translate to enhanced drug potency, altered biodistribution patterns, and improved receptor binding characteristics that make fluorinated sulfonamides particularly valuable in therapeutic applications.

Research has demonstrated that numerous fluorinated sulfonamides show enhanced biological efficacy over their non-fluorinated counterparts, with enhancements in effectiveness arising from resistance to oxidation, electronic alterations, or size considerations brought about by fluorine substitution. The bioactivities of sulfonamides have experienced a resurgence in research interest over the past decade, with fluorinated variants leading this renewed scientific focus. Current investigations have revealed that tetrafluoropyridyl sulfonamides demonstrate activity against both Gram-positive and Gram-negative bacterial strains, as well as effectiveness against fungal pathogens, with activity levels exceeding those of established therapeutic agents like cisplatin and 5-fluorouracil.

Structural Uniqueness and Research Relevance

2-Fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide exhibits a distinctive molecular architecture that combines fluorine substitution with allyl functionality, creating a compound with unique chemical and biological properties. The compound possesses the molecular formula C₉H₁₀FNO₂S and displays the SMILES notation C=CCNS(=O)(=O)C1=CC=CC=C1F, which clearly illustrates the spatial arrangement of functional groups. The InChI identifier YSKYXGWQIMWPMT-UHFFFAOYSA-N provides additional structural specificity, while the systematic name 2-fluoro-N-prop-2-enylbenzenesulfonamide reflects the precise positioning of substituents on the benzene ring.

The structural architecture of this compound features several critical elements that contribute to its research significance. The ortho-positioned fluorine atom on the benzene ring creates electronic effects that influence both the sulfonamide functionality and overall molecular behavior. This positioning is particularly important because fluorine substitution patterns significantly affect binding affinity and selectivity in biological systems. Research has shown that varying fluorination patterns on benzenesulfonamides create complex thermodynamic and kinetic structure-activity relationships, suggesting that the specific ortho-fluorine positioning in this compound may provide unique binding characteristics.

The allyl substituent attached to the sulfonamide nitrogen represents another distinctive structural feature that enhances the compound's research value. This prop-2-en-1-yl group introduces conformational flexibility and potential sites for further chemical modification, making the compound valuable as a synthetic intermediate or lead structure for drug development. The combination of fluorine substitution with allyl functionality creates opportunities for diverse chemical transformations and biological interactions that are not available in simpler sulfonamide structures.

Predicted collision cross section data provides insight into the compound's behavior in analytical systems, with calculated values ranging from 135.0 to 185.6 Ų depending on the adduct formation pattern. These measurements are particularly relevant for mass spectrometry applications and pharmacokinetic studies, as they influence detection sensitivity and separation characteristics. The molecular ion peak at m/z 216.04891 for the [M+H]+ adduct represents the most abundant ionization pattern, with a predicted collision cross section of 141.7 Ų.

Historical Context and Discovery Timeline

The historical development of sulfonamide chemistry traces back to 1932 with the patenting of Prontosil and numerous azo dyes containing sulfonamide organizations, representing a pivotal moment in the evolution of antimicrobial chemotherapy. This groundbreaking work by Domagk led to the discovery that synthetic azo dyes possessed activity against streptococci and other bacterial pathogens, ultimately earning him the Nobel Prize in Medicine in 1938. The first clinical case study was reported in 1933 by Foerster, who successfully treated a ten-month-old infant with staphylococcal septicemia using Prontosil, demonstrating dramatic therapeutic benefits.

The subsequent development of sulfonamide chemistry expanded beyond antimicrobial applications to include carbonic anhydrase inhibitor-type diuretics and sulfonylurea hypoglycemic agents, demonstrating the versatility of the sulfonamide functional group. Since the seminal report of antibacterial activity from the collaborative effort by Domagk, Mietzsch, and Klarer at I. G. Farbenindustrie, sulfonamide-based drugs have represented a turning point in medical history and continue to be of capital importance for treating a great variety of diseases.

The integration of fluorine chemistry with sulfonamide development represents a more recent advancement in pharmaceutical science. Research into fluorinated pharmaceuticals has intensified significantly over the past two decades as understanding of fluorine's unique properties has expanded. This increased knowledge has led to more sophisticated and innovative techniques for incorporating fluorine into potential drug candidates, with fluorinated sulfonamides emerging as a particularly promising class of compounds. The development of synthetic methodologies for preparing fluorinated benzenesulfonamides has evolved to include various approaches, from direct fluorination of existing sulfonamides to construction of fluorinated intermediates followed by sulfonamide formation.

Contemporary research has demonstrated that fluorinated therapeutics represent compounds that use fluorine atoms to change molecular lipophilicity, drug potency, and other critical pharmaceutical properties. The strategic incorporation of fluorine, especially on aromatic and heterocyclic ring systems, serves to combat metabolic oxidation effects that occur when drugs are processed by biological systems. This protective effect allows for longer drug retention and increased therapeutic effectiveness, making fluorinated sulfonamides particularly valuable in modern drug development programs.

Scope of Current Academic Investigation

Current academic research into fluorinated sulfonamides encompasses multiple interconnected areas of investigation, ranging from fundamental structural studies to advanced therapeutic applications. Nuclear magnetic resonance spectroscopy has emerged as a powerful tool for examining the binding behavior of fluorinated benzenesulfonamides with target proteins, particularly carbonic anhydrase enzymes. Research has shown that 2-fluoro-, 3-fluoro-, and 2,5-difluorobenzenesulfonamide form complexes with human carbonic anhydrases I and II, exhibiting 2:1 inhibitor to enzyme stoichiometry. These studies reveal that fluorine spectra are consistent with either rapid rotation of the aromatic ring or preferential binding of specific conformational isomers.

Crystallographic investigations have provided detailed insights into the binding modes and structural interactions of fluorinated sulfonamides with target proteins. Recent research presents detailed studies of fluorinated benzenesulfonamide binding to human Carbonic Anhydrase II, combining macromolecular X-ray crystallographic observations with thermodynamic and kinetic data. These studies have revealed previously unknown alternative binding modes in crystalline states and complex thermodynamic and kinetic structure-activity relationships. The findings suggest that fluorination of the benzenesulfonamide core is especially advantageous in specific positions regarding kinetic binding signatures, and that higher degrees of fluorination do not necessarily provide higher affinity or more favorable kinetic binding profiles.

Synthetic methodology development represents another major area of current academic focus, with researchers developing innovative approaches for preparing complex fluorinated sulfonamide structures. Recent advances include selective late-stage sulfonyl chloride formation from sulfonamides, enabling the conversion of primary sulfonamide moieties into powerful coupling partners for drug discovery applications. This methodology allows for the formation of sulfonyl chlorides under mild conditions with excellent functional group compatibility, making it particularly valuable for late-stage functionalization in medicinal chemistry campaigns.

Environmental and analytical chemistry research has expanded to include fluorinated sulfonamides as compounds of emerging concern, with studies focusing on their persistence and behavior in environmental systems. Perfluorinated sulfonamides have been identified as environmentally relevant compounds requiring detailed synthesis and structural characterization protocols. This research area encompasses both the development of analytical methods for detecting these compounds in environmental matrices and understanding their fate and transport in natural systems.

Table 1: Structural and Analytical Properties of 2-Fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide

Table 2: Predicted Collision Cross Section Data for Various Adduct Forms

Propiedades

IUPAC Name |

2-fluoro-N-prop-2-enylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h2-6,11H,1,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKYXGWQIMWPMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzenesulfonyl chloride and prop-2-en-1-amine.

Reaction Conditions: The reaction is carried out under controlled conditions, usually in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction.

Reaction Mechanism: The prop-2-en-1-amine attacks the sulfonyl chloride group, leading to the formation of the sulfonamide bond and the release of hydrochloric acid as a byproduct.

Industrial Production Methods

While specific industrial production methods for 2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing efficient purification techniques to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Substitution Reactions

The sulfonamide nitrogen and propenyl group participate in nucleophilic substitution reactions. Key pathways include:

a. Propenyl Group Displacement

The propenyl (-CH₂CH=CH₂) substituent acts as a leaving group under basic or nucleophilic conditions. For example:

-

Reaction with sodium methoxide (NaOCH₃) in methanol replaces the propenyl group with methoxide, forming 2-fluoro-N-methoxybenzene-1-sulfonamide.

-

Thiols (RSH) or amines (RNH₂) similarly displace the propenyl group, yielding thioether or secondary sulfonamide derivatives.

Oxidation Reactions

The propenyl group undergoes oxidation under controlled conditions:

The sulfonamide sulfur is resistant to oxidation, but prolonged exposure to strong oxidants like CrO₃ may convert it to a sulfonic acid.

Elimination Reactions

Base-induced elimination generates unsaturated intermediates:

-

Treatment with potassium tert-butoxide (t-BuOK) in DMF removes the propenyl group, forming a sulfonylimide (R-SO₂-N⁻) intermediate.

-

This intermediate can react with electrophiles (e.g., alkyl halides) to form N-alkylated sulfonamides.

Photocatalytic Functionalization

Under visible light with a photocatalyst (e.g., 5CzBN), the compound generates sulfonyl radicals via single-electron transfer (SET) :

-

Radical intermediates react with alkenes or alkynes to form C–S coupled products.

-

For example, coupling with styrene yields 2-fluoro-N-(styryl)benzene-1-sulfonamide derivatives .

Biological Interactions

While not a direct chemical reaction, the sulfonamide group inhibits enzymes by mimicking substrate transition states:

-

Binds to carbonic anhydrase II (CA-II) with an IC₅₀ ~0.75 μM, leveraging fluorine’s electron-withdrawing effect to enhance affinity .

-

Competes with p-aminobenzoic acid (PABA) in bacterial dihydropteroate synthase (DHPS), though resistance is common in Gram-negative strains .

Comparative Reactivity Table

*Yields inferred from analogous reactions in cited literature.

Mechanistic Insights

-

Sulfonamide Stability : The S(=O)₂ group stabilizes adjacent negative charges, facilitating elimination or substitution at nitrogen .

-

Fluorine Effects : The fluorine atom reduces electron density on the benzene ring, slowing electrophilic substitution but enhancing hydrogen bonding in enzyme interactions .

-

Propenyl Reactivity : The allylic system participates in conjugate addition or radical chain reactions, depending on conditions .

This compound’s versatility in substitution, oxidation, and radical-mediated pathways underscores its utility in medicinal chemistry and materials science.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit notable antibacterial properties. For instance, studies have shown that compounds similar to 2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide can enhance the effectiveness of antibiotics when used in combination therapies. This synergistic effect is particularly relevant in addressing antibiotic resistance issues .

Enzyme Inhibition

Sulfonamides are recognized for their ability to inhibit various enzymes, including acetylcholinesterase and α-glucosidase. These enzymes are crucial in treating conditions such as Alzheimer’s disease and type 2 diabetes mellitus. The inhibition of these enzymes by compounds like 2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide has been documented in several studies, demonstrating its therapeutic potential .

Anticancer Properties

Recent investigations into the anticancer properties of sulfonamides have revealed promising results. Compounds derived from 2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. These findings suggest that this compound could be a candidate for further development in cancer therapy .

Data Table: Summary of Applications

Case Study 1: Antibacterial Synergy

A study published in the RSC Advances journal demonstrated that the combination of a specific sulfonamide derivative with a cell-penetrating peptide resulted in enhanced antibacterial activity against resistant strains of bacteria. This synergy highlights the potential of 2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide in developing new therapeutic strategies .

Case Study 2: Enzyme Inhibition for Alzheimer’s Treatment

Research focused on sulfonamide derivatives showed promising results in inhibiting acetylcholinesterase, an enzyme linked to Alzheimer's disease. The study indicated that modifications to the sulfonamide structure could enhance inhibitory potency, suggesting pathways for drug development involving compounds like 2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide .

Case Study 3: Anticancer Activity

A recent investigation explored the anticancer effects of sulfonamide derivatives on various human cancer cell lines. The results indicated that these compounds induce apoptosis in cancer cells, making them potential candidates for further research into novel anticancer therapies .

Mecanismo De Acción

The mechanism of action of 2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The fluorine atom can enhance the compound’s stability and binding affinity .

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The fluorine atom in 2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide increases the sulfonamide's acidity compared to the methyl-substituted analogue (pKa ~1.5 vs. ~2.5 for methyl), influencing reactivity in nucleophilic substitutions .

- Steric and Conformational Effects : The allyl group introduces rotational flexibility, contrasting with the rigid phenyl group in N-phenyl derivatives. This flexibility may enhance binding to biological targets or facilitate polymer formation .

- Synthetic Yields : Allyl-substituted sulfonamides generally exhibit high yields (e.g., 96% for 4-methyl variant ), whereas bulkier substituents (e.g., 3-methylbutyl) require more complex purification steps .

Key Observations :

- Fluorine's Role: Fluorinated sulfonamides often exhibit improved pharmacokinetics due to increased metabolic stability and membrane permeability.

- Allyl Group Utility : The allyl substituent provides a handle for click chemistry or radical polymerization, enabling the synthesis of drug-polymer conjugates or functional materials .

Key Observations :

- Base and Solvent Selection : Trimethylamine in DCM is optimal for minimizing side reactions in allyl-substituted sulfonamides , whereas NaH in DMF is less efficient for branched alkyl derivatives .

- Purification Challenges : Allyl groups may complicate crystallization, necessitating chromatographic purification (e.g., CombiFlash) .

Actividad Biológica

2-Fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide is a sulfonamide derivative notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. The unique structural characteristics of this compound, including the presence of a fluorine atom and a sulfonamide group, contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of 2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide is with a molecular weight of approximately 215.24 g/mol. The sulfonamide group is known for its ability to mimic natural substrates, which facilitates binding to various enzymes and receptors in biological systems.

The mechanism of action for 2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide primarily involves enzyme inhibition. The sulfonamide moiety can act as a competitive inhibitor by mimicking the structure of substrates that bind to enzymes, thereby modulating their activity. Additionally, the fluorine substitution may enhance the compound's stability and binding affinity, making it a promising candidate for drug development .

Biological Activity

Research indicates that compounds similar to 2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide exhibit significant biological activities, particularly in:

- Antimicrobial Effects : The sulfonamide group is traditionally associated with antibacterial properties. Studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways .

- Enzyme Inhibition : This compound has been investigated for its ability to inhibit various enzymes, including carbonic anhydrase and other metabolic enzymes. Such inhibition can lead to therapeutic effects in conditions like glaucoma and edema .

Case Studies and Research Findings

Several studies have evaluated the biological activity of sulfonamide derivatives, including 2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide:

-

Cardiovascular Effects : A study assessed the impact of various benzenesulfonamides on perfusion pressure in isolated heart models. The results indicated that certain derivatives significantly altered perfusion pressure, suggesting potential cardiovascular implications .

Compound Dose (nM) Effect on Perfusion Pressure Control - Baseline Compound 2 0.001 Significant decrease Compound 3 0.001 Moderate decrease Compound 4 0.001 Significant decrease - Antitumor Activity : Another study focused on the anti-proliferative effects of sulfonamide derivatives against cancer cell lines. Results indicated that these compounds could induce apoptosis in tumor cells through multiple mechanisms, including interference with metabolic pathways.

Q & A

Q. How is the crystal structure of 2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide determined, and what tools are critical for this process?

- Methodological Answer : The crystal structure is typically resolved using single-crystal X-ray diffraction (SC-XRD). The SHELX suite (e.g., SHELXT for structure solution and SHELXL for refinement) is widely employed for small-molecule crystallography. Key steps include:

Data collection with a diffractometer (e.g., Bruker D8 VENTURE).

Space group determination using SHELXT , which automates Laue group identification and structure solution .

Refinement with SHELXL , incorporating anisotropic displacement parameters and validating geometric restraints (e.g., bond lengths, angles) .

Q. What synthetic routes are available for preparing 2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide?

- Methodological Answer : Common methods involve sulfonylation of the allylamine moiety:

React 2-fluorobenzenesulfonyl chloride with allylamine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) .

Monitor reaction progress via TLC or HPLC.

Purify via recrystallization or column chromatography. Adjust stoichiometry to mitigate steric hindrance from the allyl group .

Q. What analytical techniques confirm the purity and structural integrity of this compound?

- Methodological Answer :

- RP-HPLC : Assess purity using a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase .

- Spectroscopy :

- ¹H/¹³C NMR : Verify allyl group signals (δ ~5.1–5.8 ppm for vinyl protons) and sulfonamide NH (δ ~7.5 ppm).

- FT-IR : Confirm sulfonamide S=O stretches (~1350–1160 cm⁻¹) .

- Elemental Analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values.

Advanced Research Questions

Q. How can researchers resolve contradictions in X-ray data during refinement (e.g., anomalous electron density)?

- Methodological Answer : Contradictions may arise from disorder, twinning, or incorrect space group assignment. Strategies include:

Twinned Data : Use SHELXL 's TWIN/BASF commands to model twin fractions .

Disorder Modeling : Apply PART/SUMP restraints and analyze difference Fourier maps to locate missing atoms .

Validation Tools : Cross-check with PLATON (ADDSYM) for missed symmetry or WinGX for R₁/wR₂ consistency .

Q. What role does the fluorine substituent play in molecular packing and intermolecular interactions?

- Methodological Answer : The fluorine atom influences:

Crystal Packing : Fluorine’s electronegativity promotes C–H···F hydrogen bonds, stabilizing the lattice.

Bioactivity : In sulfonamide derivatives, fluorine enhances binding to enzyme active sites (e.g., dihydropteroate synthetase inhibition) via halogen bonding .

- Experimental Design: Compare packing parameters (e.g., dₘᵢₙ distances) of fluorinated vs. non-fluorinated analogs using Mercury CSD .

Q. How can reaction yields be optimized when steric hindrance from the allyl group impedes sulfonylation?

- Methodological Answer :

- Solvent Choice : Use DMF or THF to improve solubility of bulky intermediates.

- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonylation kinetics.

- Temperature Control : Conduct reactions at 0–5°C to reduce side-product formation.

- Example: Yields for N-allylbenzenesulfonamides improved from 60% to 85% via DMAP catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.